molecular formula C20H23N3 B1265549 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile CAS No. 972-19-0

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile

Cat. No.: B1265549
CAS No.: 972-19-0
M. Wt: 305.4 g/mol
InChI Key: OIDUIUJRLUPBPH-UHFFFAOYSA-N
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Description

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H23N3 It is known for its complex structure, which includes a piperidine ring substituted with a benzyl group and a p-toluidino group, along with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile typically involves the reaction of 1-benzylpiperidin-4-one with p-toluidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. The nitrile group can be introduced through the reaction of the intermediate product with cyanogen bromide or other nitrile sources under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-toluidino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The benzyl and p-toluidino groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: Similar structure but lacks the p-toluidino and nitrile groups.

    4-(p-Toluidino)piperidine: Contains the p-toluidino group but lacks the benzyl and nitrile groups.

    4-Cyanopiperidine: Contains the nitrile group but lacks the benzyl and p-toluidino groups.

Uniqueness: 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-(4-methylanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-17-7-9-19(10-8-17)22-20(16-21)11-13-23(14-12-20)15-18-5-3-2-4-6-18/h2-10,22H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDUIUJRLUPBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242771
Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

972-19-0
Record name 4-[(4-Methylphenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(p-toluidino)piperidine-4-carbonitrile
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